N,N'-naphthalene-1,5-diyldibiphenyl-4-carboxamide
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Overview
Description
N,N’-naphthalene-1,5-diyldibiphenyl-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a naphthalene core linked to biphenyl carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-naphthalene-1,5-diyldibiphenyl-4-carboxamide typically involves the reaction of naphthalene-1,5-diamine with biphenyl-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N,N’-naphthalene-1,5-diyldibiphenyl-4-carboxamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N,N’-naphthalene-1,5-diyldibiphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene diimide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Naphthalene diimide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
N,N’-naphthalene-1,5-diyldibiphenyl-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N,N’-naphthalene-1,5-diyldibiphenyl-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N’-naphthalene-1,5-diylbis(2-chlorobenzamide): Similar structure but with chlorinated benzamide groups.
1,8-naphthalimide derivatives: Used in organic electronics and have similar aromatic cores.
Naphthalene diimide derivatives: Known for their electron-accepting properties and used in organic semiconductors .
Uniqueness
N,N’-naphthalene-1,5-diyldibiphenyl-4-carboxamide stands out due to its specific combination of naphthalene and biphenyl carboxamide groups, which confer unique electronic and structural properties. This makes it particularly suitable for applications in organic electronics and as a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C36H26N2O2 |
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Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-phenyl-N-[5-[(4-phenylbenzoyl)amino]naphthalen-1-yl]benzamide |
InChI |
InChI=1S/C36H26N2O2/c39-35(29-21-17-27(18-22-29)25-9-3-1-4-10-25)37-33-15-7-14-32-31(33)13-8-16-34(32)38-36(40)30-23-19-28(20-24-30)26-11-5-2-6-12-26/h1-24H,(H,37,39)(H,38,40) |
InChI Key |
FLIOPNZTGIQQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=C4NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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